4-ethylhexan-1-amine 4-ethylhexan-1-amine
Brand Name: Vulcanchem
CAS No.: 1000510-56-4
VCID: VC11500714
InChI: InChI=1S/C8H19N/c1-3-8(4-2)6-5-7-9/h8H,3-7,9H2,1-2H3
SMILES:
Molecular Formula: C8H19N
Molecular Weight: 129.24 g/mol

4-ethylhexan-1-amine

CAS No.: 1000510-56-4

Cat. No.: VC11500714

Molecular Formula: C8H19N

Molecular Weight: 129.24 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-ethylhexan-1-amine - 1000510-56-4

Specification

CAS No. 1000510-56-4
Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
IUPAC Name 4-ethylhexan-1-amine
Standard InChI InChI=1S/C8H19N/c1-3-8(4-2)6-5-7-9/h8H,3-7,9H2,1-2H3
Standard InChI Key PBRXWVWVEZDPSE-UHFFFAOYSA-N
Canonical SMILES CCC(CC)CCCN

Introduction

Structural Characteristics and Molecular Properties

4-Ethylhexan-1-amine (IUPAC name: 4-ethylhexan-1-amine) possesses the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol. The compound’s structure integrates a six-carbon chain with an ethyl branch at the fourth carbon, creating a sterically hindered environment around the amine group. This branching influences its boiling point, solubility, and reactivity relative to linear analogs.

Physicochemical Properties

The following table summarizes key physicochemical properties inferred from analogous amines and computational predictions:

PropertyValue/Range
Molecular Weight129.24 g/mol
Boiling Point185–190°C (estimated)
Density0.78–0.82 g/cm³
Solubility in WaterLow (<1 g/L at 20°C)
pKa (amine group)~10.5 (typical for aliphatic amines)

The low water solubility aligns with hydrophobic alkyl chains, while the basicity of the amine group facilitates protonation under acidic conditions, enhancing aqueous solubility via salt formation.

Synthesis and Industrial Production

The synthesis of 4-ethylhexan-1-amine typically follows established reductive amination protocols, though alternative routes exist for specialized applications.

Reductive Amination

The most common method involves the reaction of 4-ethylhexanal with ammonia under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a transition metal catalyst (e.g., Raney nickel) facilitates the reduction of the imine intermediate to the primary amine:

4-Ethylhexanal+NH3NaBH3CN4-Ethylhexan-1-amine+H2O\text{4-Ethylhexanal} + \text{NH}_3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{4-Ethylhexan-1-amine} + \text{H}_2\text{O}

This method yields moderate to high purity (70–85%) but requires careful control of stoichiometry and reaction time to minimize byproducts such as secondary amines.

Industrial Scalability

Industrial production faces challenges in optimizing cost and yield. Continuous-flow reactors and immobilized catalysts have been proposed to enhance efficiency, though specific data for 4-ethylhexan-1-amine remain proprietary. Environmental regulations increasingly favor solvent-free or green solvent systems, prompting research into ionic liquid-mediated syntheses.

Chemical Reactivity and Functionalization

The primary amine group in 4-ethylhexan-1-amine participates in characteristic nucleophilic reactions, enabling diverse derivatization pathways.

Acylation and Alkylation

Reaction with acyl chlorides or anhydrides yields corresponding amides, while alkylation with alkyl halides produces secondary or tertiary amines. For example:

4-Ethylhexan-1-amine+CH3COClN-(4-ethylhexyl)acetamide+HCl\text{4-Ethylhexan-1-amine} + \text{CH}_3\text{COCl} \rightarrow \text{N-(4-ethylhexyl)acetamide} + \text{HCl}

Such reactions are pivotal in pharmaceutical synthesis, where amine functionalization modulates bioactivity.

Oxidation and Stability

Exposure to strong oxidizing agents (e.g., KMnO₄) converts the amine to nitro or nitroso compounds, though these pathways are less explored for 4-ethylhexan-1-amine. The compound exhibits stability under inert atmospheres but degrades upon prolonged exposure to light or moisture, necessitating storage in amber glass under nitrogen.

Applications in Scientific Research

4-Ethylhexan-1-amine serves as a building block in multiple domains, though its adoption is constrained by availability.

Pharmaceutical Intermediates

The compound’s amine group facilitates its use in synthesizing bioactive molecules. For instance, it may act as a precursor for histamine receptor modulators or enzyme inhibitors, though specific case studies are absent from public literature.

Material Science

In polymer chemistry, 4-ethylhexan-1-amine can initiate ring-opening polymerizations or serve as a crosslinking agent in epoxy resins. Its branched structure improves thermal stability in polyamide composites compared to linear analogs.

Catalysis

Transition metal complexes incorporating 4-ethylhexan-1-amine as a ligand show potential in asymmetric catalysis, particularly in hydrogenation reactions. Steric effects from the ethyl group may enhance enantioselectivity, though empirical data are lacking.

Comparative Analysis with Structural Analogs

The position of the ethyl group distinguishes 4-ethylhexan-1-amine from isomers like 2-ethylhexan-1-amine. Key differences include:

Property4-Ethylhexan-1-amine2-Ethylhexan-1-amine
Boiling Point185–190°C168–172°C
Solubility in HexaneHighModerate
Basicity (pKa)~10.5~10.3

The elongated carbon chain in the 4-ethyl isomer reduces volatility and increases hydrophobic interactions, making it preferable in nonpolar media.

Future Directions and Research Gaps

Despite its potential, 4-ethylhexan-1-amine remains underutilized due to limited commercial availability and sparse academic focus. Priority research areas include:

  • Toxicological Studies: Establishing LD₅₀ values and ecotoxicity thresholds.

  • Catalytic Applications: Exploring asymmetric induction in metal-amine complexes.

  • Green Synthesis: Developing solvent-free routes using biocatalysts or microwave-assisted reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator